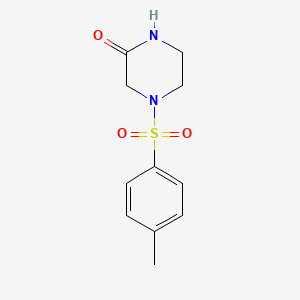
Pyridine-2,3-dicarbaldehyde
Descripción general
Descripción
Pyridine-2,3-dicarbaldehyde is an organic compound characterized by the presence of two aldehyde groups attached to a pyridine ring at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of 2,3-dimethylpyridine using selenium dioxide in a suitable solvent like 1,4-dioxane under reflux conditions yields this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyridine-2,3-dicarboxylic acid.
Reduction: Reduction of the aldehyde groups can yield pyridine-2,3-dimethanol.
Condensation: It can participate in condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in 1,4-dioxane under reflux.
Reduction: Sodium borohydride in methanol.
Condensation: Primary amines in ethanol under reflux.
Major Products:
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Pyridine-2,3-dimethanol.
Condensation: Schiff bases with various amines.
Aplicaciones Científicas De Investigación
Pyridine-2,3-dicarbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyridine-2,3-dicarbaldehyde primarily involves its reactivity with nucleophiles due to the presence of aldehyde groups. It can form covalent bonds with amines, leading to the formation of Schiff bases. These reactions are facilitated by the electron-withdrawing nature of the pyridine ring, which increases the electrophilicity of the aldehyde groups .
Comparación Con Compuestos Similares
- Pyridine-2-carboxaldehyde
- Pyridine-3-carboxaldehyde
- Pyridine-4-carboxaldehyde
Comparison: Pyridine-2,3-dicarbaldehyde is unique due to the presence of two aldehyde groups on adjacent carbon atoms of the pyridine ring. This structural feature imparts distinct reactivity compared to its monoaldehyde counterparts. For instance, this compound can undergo intramolecular cyclization reactions that are not possible with pyridine-2-carboxaldehyde or pyridine-3-carboxaldehyde .
Propiedades
IUPAC Name |
pyridine-2,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBLXLFKRJWZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495283 | |
| Record name | Pyridine-2,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-93-8 | |
| Record name | Pyridine-2,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)


![3'-Nitro-[1,1'-biphenyl]-4-ol](/img/structure/B1610577.png)






![5-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1610586.png)

